![molecular formula C8H7ClOS B1290029 2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 22168-07-6](/img/structure/B1290029.png)

2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one

概要

説明

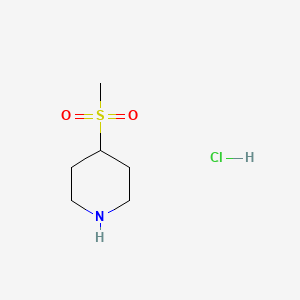

The compound “2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one” belongs to the class of organic compounds known as benzothiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring . Benzothiophenes are used as building blocks in organic synthesis and can be found in various pharmaceutical drugs .

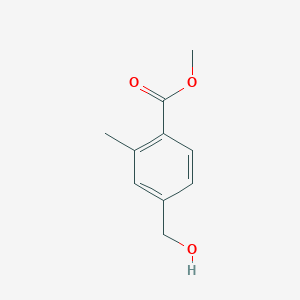

Molecular Structure Analysis

The molecular structure of “2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one” would likely consist of a benzothiophene core with a chlorine atom attached at the 2-position and a ketone functional group at the 4-position .科学的研究の応用

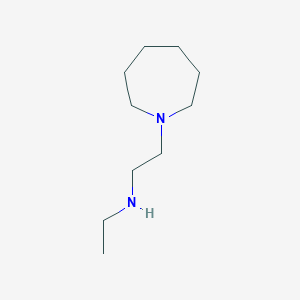

Serotonin 5-HT4 Receptor Agonists

The compound has been used in the synthesis of selective serotonin 5-HT4 receptor agonists . The introduction of a propyl or allyl group at the 3-position of benzamide caused only a slight enhancement of agonistic activity. However, the construction of the benzo[b]furan skeleton and 2,3-dihydrobenzo[b]furan skeleton caused a significant enhancement of the activity .

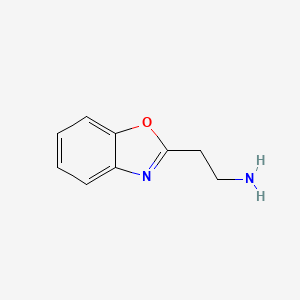

Insecticidal Activity

A variety of 2,3-dihydrobenzo[b]furan-3-yl and 2,3-dihydrobenzo[b]thiophen-3-yl chrysanthemates were prepared and their insecticidal activity was tested on the American cockroach . Of these chrysanthemates, 7-methyl, 7-chloro and 5-chloro-4,6-dimethyl-2,3-dihydrobenzo-furanyl esters were much more potent than allethrin .

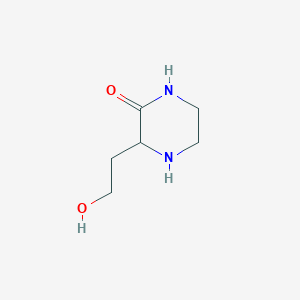

Acyloxyarylation

The compound has been used in the acyloxyarylation of benzofurans . This process involves the reaction of an arylboronic acid, TEMPO, palladium acetate, and a benzofuran derivative .

特性

IUPAC Name |

2-chloro-6,7-dihydro-5H-1-benzothiophen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCJHRKCNWTHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(S2)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)